
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiazolidine-dione group, which is a five-membered ring containing sulfur and two carbonyl groups. The molecule also has a sulfonyl group attached to a 2,4-dichloro-5-methylphenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would contribute to the three-dimensionality of the molecule .Scientific Research Applications
Antihyperglycemic Agents
Thiazolidinediones have been investigated for their potential as antihyperglycemic agents. For instance, a study explored novel thiazolidinedione derivatives for their efficacy in lowering glucose and insulin levels in diabetic mouse models, demonstrating significant potential for the treatment of diabetes through modulation of glucose and insulin levels without adverse effects on normal rats at higher doses (Wrobel et al., 1998).
Hypoglycemic and Hypolipidemic Activity
Further research into substituted pyridines and purines containing thiazolidinedione structures has shown promising results for hypoglycemic and hypolipidemic activities in vivo, particularly in genetically diabetic mice. Such compounds have been earmarked for advanced pharmacological studies due to their impact on triglyceride accumulation and glucose levels, indicating a broad therapeutic potential beyond diabetes management (Kim et al., 2004).
Antimicrobial Activity
Compounds derived from or structurally related to thiazolidinediones have been evaluated for antimicrobial properties. For example, novel heterocycles based on sulfonamide and thiazolidinedione moieties demonstrated activity against various microbial strains, highlighting the versatility of these compounds in developing new antimicrobial agents (El‐Emary et al., 2002).
Anticancer Activity
The synthesis and evaluation of thiazolidinedione derivatives for anticancer activity have also been a significant area of interest. Certain derivatives have shown potent antiproliferative effects against various cancer cell lines, underscoring the potential for thiazolidinedione compounds in oncological research and therapy development (Chandrappa et al., 2008).
properties
IUPAC Name |
3-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-8-4-12(11(16)5-10(8)15)24(21,22)17-3-2-9(6-17)18-13(19)7-23-14(18)20/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUPWBLAJGCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-6-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2573702.png)
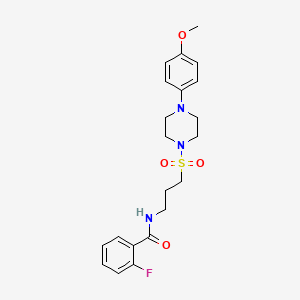
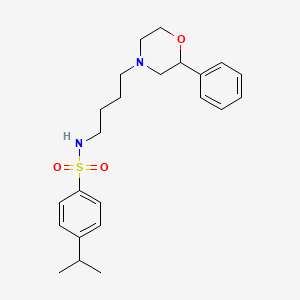
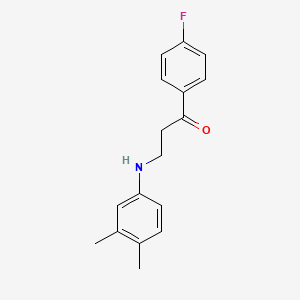
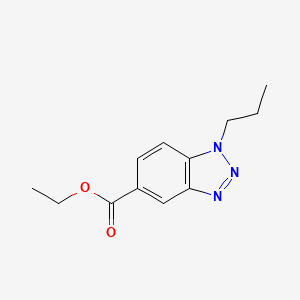

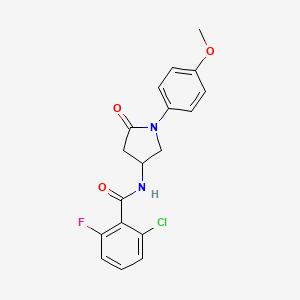

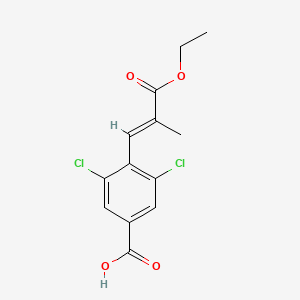
![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)
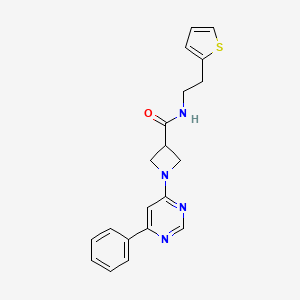
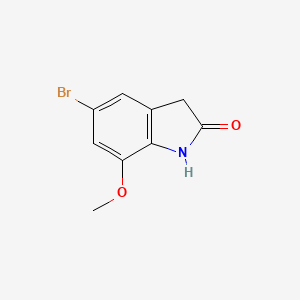
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)